molecular formula C69H119N15O14 B025387 Ictp-lys CAS No. 108567-69-7

Ictp-lys

Cat. No. B025387
M. Wt: 1382.8 g/mol
InChI Key: ZYWSYGCTLVIXKJ-NULZCUFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ICPT-Lys is a peptide-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a unique method that involves the use of solid-phase peptide synthesis. ICPT-Lys has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.

Mechanism Of Action

The mechanism of action of ICPT-Lys is not yet fully understood. However, it is believed to act by binding to specific receptors on the surface of cells, which triggers a series of intracellular signaling pathways. These pathways ultimately lead to the activation of various cellular processes, including gene expression, cell proliferation, and differentiation.

Biochemical And Physiological Effects

ICPT-Lys has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate gene expression, modulate immune responses, and promote cell proliferation and differentiation. Additionally, ICPT-Lys has been found to have anti-inflammatory and antioxidant effects, making it a promising candidate for use in various disease models.

Advantages And Limitations For Lab Experiments

One of the main advantages of ICPT-Lys is its ability to regulate gene expression, which makes it a valuable tool for studying the role of specific genes in various cellular processes. Additionally, ICPT-Lys has been found to have a wide range of biochemical and physiological effects, making it a versatile compound for use in various research studies. However, one of the limitations of ICPT-Lys is its cost, as it can be expensive to synthesize and purify.

Future Directions

There are several potential future directions for research involving ICPT-Lys. One area of interest is its potential applications in cancer research, as it has been found to have anti-tumor effects in various cancer models. Additionally, ICPT-Lys may have applications in regenerative medicine, as it has been shown to promote cell proliferation and differentiation. Further research is needed to fully understand the mechanism of action of ICPT-Lys and its potential applications in various research fields.
In conclusion, ICPT-Lys is a promising peptide-based compound that has potential applications in various scientific research fields. Its unique synthesis method and wide range of biochemical and physiological effects make it a valuable tool for studying cellular processes and disease models. Further research is needed to fully understand the mechanism of action of ICPT-Lys and its potential applications in various research fields.

Synthesis Methods

ICPT-Lys is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. This method allows for the precise control of peptide length and sequence, resulting in a highly pure and homogeneous product. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.

Scientific Research Applications

ICPT-Lys has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the ability to regulate gene expression, modulate immune responses, and promote cell proliferation and differentiation. These properties make ICPT-Lys a promising candidate for use in various research studies, including cancer research, immunology, and regenerative medicine.

properties

CAS RN

108567-69-7

Product Name

Ictp-lys

Molecular Formula

C69H119N15O14

Molecular Weight

1382.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C69H119N15O14/c1-16-43(14)56(71)68(97)82-57(42(12)13)69(98)84-28-22-26-53(84)67(96)81-52(34-45-23-18-17-19-24-45)65(94)78-48(30-38(4)5)61(90)73-35-54(86)75-46(25-20-21-27-70)62(91)79-50(32-40(8)9)64(93)77-47(29-37(2)3)60(89)74-36-55(87)76-49(31-39(6)7)63(92)80-51(33-41(10)11)66(95)83-58(44(15)85)59(72)88/h17-19,23-24,37-44,46-53,56-58,85H,16,20-22,25-36,70-71H2,1-15H3,(H2,72,88)(H,73,90)(H,74,89)(H,75,86)(H,76,87)(H,77,93)(H,78,94)(H,79,91)(H,80,92)(H,81,96)(H,82,97)(H,83,95)/t43-,44+,46-,47-,48-,49-,50-,51-,52-,53-,56-,57-,58-/m0/s1

InChI Key

ZYWSYGCTLVIXKJ-NULZCUFFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)N

sequence

IVPFLGKLLGLLT

synonyms

7-lysine-Icaria chemotactic peptide
Icaria chemotactic peptide, 7-lysine-
Icaria chemotactic peptide, Lys(7)-
ICTP-Lys
Ile-Val-Pro-Phe-Leu-Gly-Lys-Leu-Leu-Gly-Leu-Leu-Thr-NH2

Origin of Product

United States

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